

Head-to-head comparison of Fgfr-IN-12 and PD173074

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Compound of Interest

Compound Name: *Fgfr-IN-12*

Cat. No.: *B12387811*

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Head-to-Head Comparison: Fgfr-IN-12 and PD173074

A comprehensive comparison between the fibroblast growth factor receptor (FGFR) inhibitors **Fgfr-IN-12** and PD173074 cannot be provided at this time. Extensive searches for "**Fgfr-IN-12**" have yielded no publicly available data regarding its biochemical activity, cellular effects, or selectivity profile. This compound may be proprietary, in early-stage development with limited disclosure, or referred to by a different designation in scientific literature.

Therefore, a direct, data-driven comparison as requested is not feasible. This guide will proceed by presenting a detailed profile of the well-characterized FGFR inhibitor, PD173074, to serve as a valuable resource for researchers in the field. Information on its biochemical and cellular activity, selectivity, and relevant experimental protocols is provided below.

PD173074: A Potent FGFR Inhibitor

PD173074 is a potent and selective, ATP-competitive inhibitor of fibroblast growth factor receptors.[1][2][3] It has been extensively used as a chemical tool to probe the function of FGFR signaling in various biological processes, including angiogenesis, cell proliferation, and differentiation.[3][4][5]

Biochemical and Cellular Activity of PD173074

The inhibitory activity of PD173074 has been characterized in both biochemical and cellular assays.

Target	Assay Type	IC50 (nM)	Ki (nM)	Reference(s)
FGFR1	Biochemical	~21.5 - 25	~40	[1][2][4][6][7]
FGFR3	Biochemical	5	[1][4]	
VEGFR2	Biochemical	~100 - 200	[6][7]	
PDGFR	Biochemical	17,600	[2][4]	
c-Src	Biochemical	19,800	[2][4]	
EGFR	Biochemical	>50,000	[4]	
InsR	Biochemical	>50,000	[4]	
MEK	Biochemical	>50,000	[4]	
PKC	Biochemical	>50,000	[4]	
NCI-H520 cells	Antiproliferation	281	[6]	
OL progenitors (FGF-2 stimulated)	Antiproliferation	22	[6]	
Granule neurons (FGF-2 survival)	Anti-survival	8 - 12	[6][7]	
KMS11/KMS18 (FGFR3- expressing)	Antiproliferation	<20	[7]	

Selectivity Profile of PD173074

PD173074 exhibits significant selectivity for FGFRs over other tyrosine kinases. It is approximately 1000-fold more selective for FGFR1 over PDGFR and c-Src.[6][7] While it also inhibits VEGFR2, its potency against FGFR1 and FGFR3 is considerably higher.[4][6][7] The inhibitor shows minimal to no activity against EGFR, Insulin Receptor, MEK, and PKC at concentrations up to 50,000 nM.[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for key assays used to characterize FGFR inhibitors like PD173074.

Biochemical Kinase Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

- Recombinant FGFR enzyme
- Kinase buffer (e.g., Tyrosine Kinase Buffer)
- Substrate (e.g., a generic tyrosine kinase substrate)
- ATP
- Test inhibitor (e.g., PD173074) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- 384-well plates

Procedure:

- Prepare serial dilutions of the test inhibitor in kinase buffer.
- In a 384-well plate, add 1 μ L of the inhibitor dilution or DMSO (vehicle control).
- Add 2 μ L of a solution containing the FGFR enzyme in kinase buffer.
- Add 2 μ L of a solution containing the substrate and ATP in kinase buffer to initiate the reaction.

- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.
- Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.
- Measure luminescence using a plate reader.
- Calculate IC50 values by plotting the inhibitor concentration versus the percentage of kinase activity.

Cell Viability Assay (Example: MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Test inhibitor (e.g., PD173074)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a detergent-based solution)
- 96-well plates

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

- Prepare serial dilutions of the test inhibitor in cell culture medium.
- Remove the existing medium from the wells and replace it with the medium containing the inhibitor dilutions or vehicle control.
- Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.[8]

Western Blotting for FGFR Signaling

This technique is used to detect the phosphorylation status of FGFR and its downstream signaling proteins.

Materials:

- Cell lysates from cells treated with the test inhibitor
- SDS-PAGE gels and electrophoresis apparatus
- Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-actin or GAPDH)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

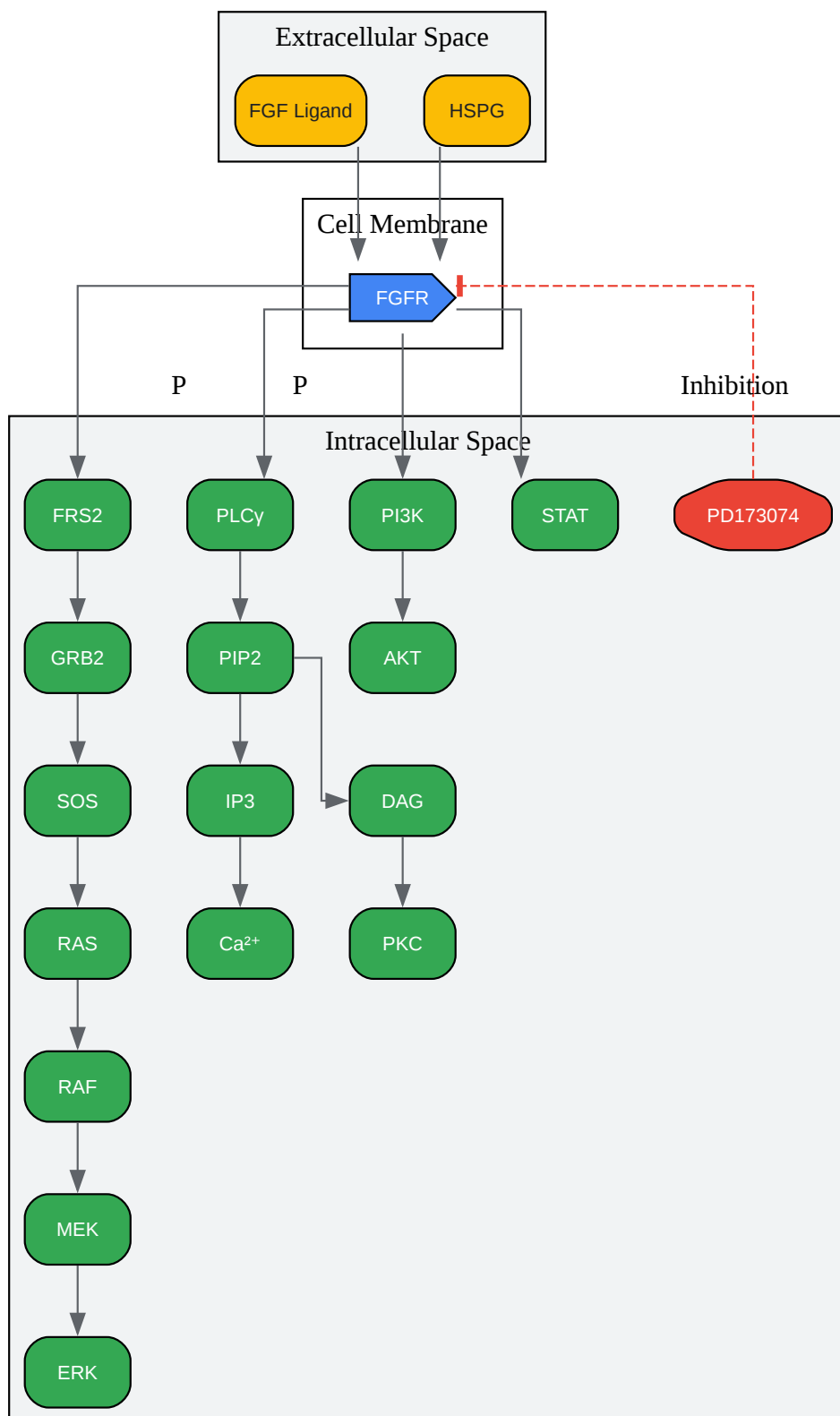
- Imaging system

Procedure:

- Treat cells with the test inhibitor for a specified time, then lyse the cells to extract proteins.
- Determine protein concentration using a protein assay (e.g., BCA assay).
- Separate the protein lysates by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane with TBST.
- Add the chemiluminescent substrate and capture the signal using an imaging system.
- Analyze the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Visualizations

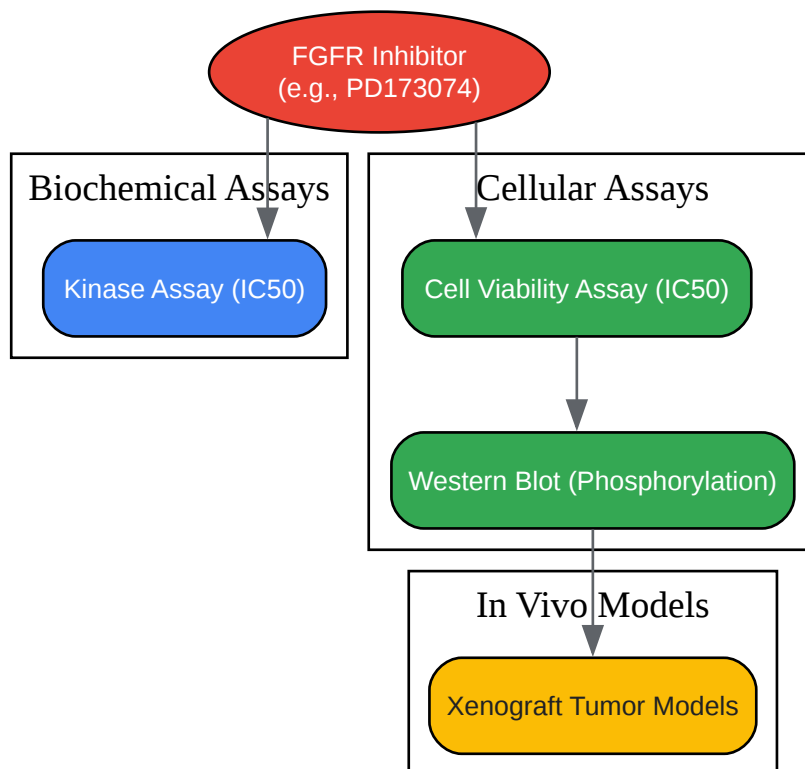
FGFR Signaling Pathway



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Caption: Simplified FGFR signaling pathway and the point of inhibition by PD173074.

Experimental Workflow for Inhibitor Characterization



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